molecular formula C7H5ClN2O2S B1372258 1h-Benzimidazole-6-sulfonyl chloride CAS No. 1094350-38-5

1h-Benzimidazole-6-sulfonyl chloride

Cat. No. B1372258
CAS RN: 1094350-38-5
M. Wt: 216.65 g/mol
InChI Key: JNMLTUHOYVRGHB-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a significant heterocyclic pharmacophore . The 1h-benzimidazole-6-sulfonyl chloride molecule contains a total of 19 bond(s). There are 14 non-H bond(s), 12 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 sulfone(s) and 1 Imidazole(s) .


Synthesis Analysis

Benzimidazole derivatives can be synthesized by the solid-state condensation and direct sublimation (SSC-DS) method . The reaction yields and product stability were significantly affected by the identity of the diamine and anhydride substituents .


Molecular Structure Analysis

The structure of 1h-Benzimidazole-6-sulfonyl chloride can be viewed as a 2d Mol file or as a computed 3d SD file . The HOMO–LUMO levels were estimated by cyclic voltammetry in film on indium tin oxide (ITO) and compared with values obtained by other methods .


Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein and cyclooxygenase .


Physical And Chemical Properties Analysis

Benzimidazole derivatives synthesized by the SSC-DS method showed high crystallinity, which is attributed to a high planarity and interactions between carbon and heteroatoms . These compounds showed n-type semiconducting behavior in organic field-effect transistors (OFETs) .

Scientific Research Applications

  • Biopharmaceutical Evaluation : A study by Rivera et al. (2007) evaluated the biopharmaceutical properties of novel anthelmintic 1H-benzimidazol-5(6)-yl carboxamide derivatives. These compounds, related to 1H-Benzimidazole-6-sulfonyl chloride, exhibited better solubility and high permeability, suggesting potential for improved anthelmintic drugs [Rivera et al., 2007].

  • Anti-Inflammatory Applications : Veerasamy et al. (2021) discussed the role of benzimidazole derivatives in the development of new anti-inflammatory drugs. The study highlights the significance of the structure–activity relationship in benzimidazole compounds, which includes 1H-Benzimidazole-6-sulfonyl chloride derivatives, for anti-inflammatory applications [Veerasamy et al., 2021].

  • Antiviral Effects : Herrmann et al. (1981) compared the antiviral effects of substituted benzimidazoles, including derivatives of 1H-Benzimidazole-6-sulfonyl chloride. These compounds showed substantial antiviral activity in vitro and in vivo against various enteroviruses [Herrmann et al., 1981].

  • Anticancer Agents : Farah et al. (2011) synthesized substituted benzimidazole derivatives, including 1H-Benzimidazole-6-sulfonyl chloride variants, for potential use as anticancer agents. These compounds were tested for cytotoxic effects on various cancer cell lines, indicating the potential for cancer treatment [Farah et al., 2011].

  • Chemical Synthesis : Rosen et al. (2009) described a general method for synthesizing benzimidazole-4-sulfonamides, a category that includes 1H-Benzimidazole-6-sulfonyl chloride derivatives. This method offers a versatile approach to creating a range of benzimidazole sulfonamides with potential applications in various fields [Rosen et al., 2009].

  • Antimicrobial Properties : Mansour et al. (2020) explored the antimicrobial properties of Ir(iii) cyclopentadienyl complexes with pyridylbenzimidazole ligands. These complexes, which can be derived from 1H-Benzimidazole-6-sulfonyl chloride, showed significant potency against bacteria and fungi [Mansour et al., 2020].

  • Antibacterial Efficacy : Ajani et al. (2019) synthesized functionalized 2-substituted benzimidazole motifs from 1H-Benzimidazole-6-sulfonyl chloride derivatives. These compounds exhibited promising antibacterial activity, suggesting their potential use in developing new antimicrobial drugs [Ajani et al., 2019].

  • Synthesis and Biological Activities : Mulugeta and Samuel (2022) reviewed the synthesis and bioactivities of benzimidazole-sulfonyl hybrids, including 1H-Benzimidazole-6-sulfonyl chloride derivatives. These compounds have shown a range of biological activities, such as antibacterial, antifungal, and anti-inflammatory effects [Mulugeta and Samuel, 2022].

Future Directions

Benzimidazole is a promising compound for anticancer either through target-specific or non-oncogene-specific targeting . Numerous benzimidazole-derived drugs have recently gained approval by the FDA, delineating the remarkable potential of benzimidazole scaffolds to be employed as anticancer agents .

properties

IUPAC Name

3H-benzimidazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMLTUHOYVRGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655215
Record name 1H-Benzimidazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Benzimidazole-6-sulfonyl chloride

CAS RN

1094350-38-5
Record name 1H-Benzimidazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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